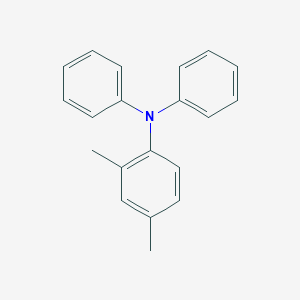

2,4-Dimethyl-N,N-diphenylaniline

Description

Properties

IUPAC Name |

2,4-dimethyl-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-16-13-14-20(17(2)15-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXQGDAHMJFMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599417 | |

| Record name | 2,4-Dimethyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228-80-4 | |

| Record name | 2,4-Dimethyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,4-Dimethyl-N,N-diphenylaniline: Synthesis, Properties, and Applications

CAS Number: 1228-80-4

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,4-Dimethyl-N,N-diphenylaniline, a triarylamine of interest in advanced materials science. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information on its known properties, probable synthetic routes based on established methodologies for triarylamines, and potential applications inferred from the well-documented characteristics of this chemical class.

Molecular and Physical Properties

Table 1: Basic Properties of this compound

| Property | Value | Reference |

| CAS Number | 1228-80-4 | [1][2] |

| Molecular Formula | C₂₀H₁₉N | [1][2] |

| Molecular Weight | 273.37 g/mol | [1][2] |

| Physical Appearance | Powder or liquid | [2] |

| Purity (typical) | 97% | [2] |

Synthesis of Triarylamines: Established Methodologies

The synthesis of triarylamines like this compound is well-established in organic chemistry, primarily through cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. These reactions provide versatile pathways to form carbon-nitrogen bonds, a crucial step in the construction of these molecules.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an amine.[3] For the synthesis of this compound, this would involve the reaction of diphenylamine with a 2,4-dimethyl-substituted aryl halide. Traditionally, these reactions require high temperatures and polar solvents.[3] However, modern advancements, such as the use of ligands like 1,10-phenanthroline, have significantly moderated the required reaction conditions, making the process more efficient and scalable.[4]

Experimental Protocol: Ligand-Accelerated Ullmann Condensation for Triarylamine Synthesis (General Protocol)

-

To a reaction vessel, add the aryl halide (e.g., 1-iodo-2,4-dimethylbenzene), the amine (e.g., diphenylamine), a copper(I) or copper(II) salt catalyst, and a ligand (e.g., 1,10-phenanthroline).

-

Add a suitable base (e.g., potassium carbonate) and a high-boiling point solvent (e.g., N-methylpyrrolidone or dimethylformamide).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 100-180°C).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired triarylamine.

Caption: Generalized workflow for the Ullmann Condensation.

Buchwald-Hartwig Amination

A more contemporary and often preferred method for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. This reaction offers a broader substrate scope and generally proceeds under milder conditions than the traditional Ullmann condensation. The choice of a suitable phosphine ligand is critical for the success of this reaction.

Experimental Protocol: Buchwald-Hartwig Amination for Triarylamine Synthesis (General Protocol)

-

In a glovebox or under an inert atmosphere, combine the aryl halide (e.g., 1-bromo-2,4-dimethylbenzene), the amine (e.g., diphenylamine), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., XPhos) in a reaction flask.

-

Add a suitable solvent (e.g., toluene or THF) and a base (e.g., sodium tert-butoxide or potassium phosphate).

-

Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 80-120°C).

-

Monitor the reaction by TLC or GC until the starting materials are consumed.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an organic solvent and wash the organic layer with brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the pure triarylamine.

Caption: Generalized workflow for the Buchwald-Hartwig Amination.

Potential Applications in Organic Electronics

Triarylamines are a cornerstone class of materials in the field of organic electronics due to their excellent hole-transporting properties.[4][5][6][7] These materials are characterized by their low ionization potentials and the ability to form stable radical cations, which facilitates the movement of positive charge carriers (holes).[8] While specific studies on this compound are not widely reported, its structural similarity to other high-performance triarylamines suggests its potential utility in several areas.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, triarylamine derivatives are frequently used as the hole-transport layer (HTL).[3][9] The HTL facilitates the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light. The efficiency and stability of an OLED are highly dependent on the properties of the HTL.[8] The incorporation of methyl groups on one of the phenyl rings in this compound may influence its morphological stability and solubility, which are important factors for device fabrication.

Perovskite Solar Cells (PSCs)

Triarylamines also play a crucial role as hole-transport materials in perovskite solar cells.[6] They are a key component of the layer that extracts holes from the perovskite absorber and transports them to the electrode. The energy levels of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient charge extraction. The electronic properties of this compound would need to be characterized to assess its suitability for this application.

Future Directions and Research Opportunities

The limited publicly available data on this compound presents a clear opportunity for further research. A thorough characterization of its photophysical and electrochemical properties is necessary to fully understand its potential. Key areas for future investigation include:

-

Detailed Synthesis and Characterization: The development and reporting of a robust synthetic protocol for this compound, along with a complete characterization of its spectroscopic and physical properties.

-

Electrochemical Analysis: Cyclic voltammetry studies to determine its HOMO and LUMO energy levels, which are critical for designing and fabricating organic electronic devices.

-

Device Fabrication and Testing: Incorporation of this compound into OLEDs and PSCs to evaluate its performance as a hole-transporting material.

Conclusion

This compound is a triarylamine with significant potential for applications in organic electronics. While specific experimental data for this compound is currently scarce, established synthetic methodologies for this class of molecules provide a clear path for its preparation. Based on the well-documented properties of related triarylamines, it is reasonable to expect that this compound will exhibit favorable hole-transport characteristics, making it a promising candidate for further research and development in the field of advanced materials.

References

-

Bellmann, E., Shaheen, S. E., Thayumanavan, S., Barlow, S., Grubbs, R. H., Marder, S. R., Kippelen, B., & Peyghambarian, N. (1998). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Chemistry of Materials, 10(6), 1668-1676. [Link]

-

Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]

-

Kallianos, K., et al. (2017). Star-shaped triarylamine-based hole-transport materials in perovskite solar cells. Sustainable Energy & Fuels, 1(7), 1547-1555. [Link]

-

Li, G., et al. (2011). Synthesis of Hole-Transporting Materials Containing Triarylamine and its Properties. Applied Mechanics and Materials, 161, 145-148. [Link]

-

Bellmann, E., et al. (1998). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes. American Chemical Society. [Link]

-

Ham, J.-Y., et al. (2009). Organic Light-Emitting Devices Consisting of N-Triarylamine-Based Hole Injecting/Transporting Materials. Molecular Crystals and Liquid Crystals, 498(1), 314-322. [Link]

-

Chang, C.-C., et al. (2014). Triarylamine-based crosslinked hole-transporting material with an ionic dopant for high-performance PEDOT:PSS-free polymer solar cells. Journal of Materials Chemistry A, 2(26), 10029-10036. [Link]

-

Lee, C.-Y., et al. (2021). Triarylamine-Pyridine-Carbonitriles for Organic Light-Emitting Devices with EQE Nearly 40%. Advanced Materials, 33(35), e2008032. [Link]

-

Kamble, R. M. (2017). Functionalized triarylamines for applications in organic electronics. Journal of the Indian Chemical Society, 94(12), 1375-1384. [Link]

-

SpectraBase. (n.d.). 2,4-Dimethyl-aniline. Retrieved from [Link]

Sources

- 1. 1228-80-4|this compound| Ambeed [ambeed.com]

- 2. This compound, CasNo.1228-80-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Hole-Transporting Materials Containing Triarylamine and its Properties | Scientific.Net [scientific.net]

- 8. zenodo.org [zenodo.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-N,N-diphenylaniline

Abstract

2,4-Dimethyl-N,N-diphenylaniline is a tertiary aromatic amine characterized by a central nitrogen atom bonded to two phenyl groups and one 2,4-dimethylphenyl (xylyl) group. As a member of the triarylamine family, this compound is of significant interest to researchers in materials science, organic electronics, and medicinal chemistry due to its unique electronic, steric, and photophysical properties. Triarylamines are foundational building blocks for hole-transport materials in organic light-emitting diodes (OLEDs), perovskite solar cells, and as catalysts in photoredox reactions.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust experimental protocols for its characterization, and offers insights into the relationship between its molecular structure and its macroscopic properties.

Molecular Overview and Identification

The defining feature of this compound is its propeller-like, non-planar geometry. The steric hindrance imposed by the ortho-methyl group on the xylyl ring, combined with the two unsubstituted phenyl rings, forces the aryl groups to twist out of plane relative to each other. This structure prevents π-stacking, which is crucial for maintaining amorphous morphologies in thin-film applications, while the nitrogen lone pair's delocalization across the three aromatic rings dictates the molecule's electronic behavior.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N,N-Diphenyl-2,4-xylidine |

| CAS Number | 1228-80-4[3] |

| Molecular Formula | C₂₀H₁₉N |

| Molecular Weight | 273.37 g/mol |

graph "molecular_structure" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];// Central Nitrogen N [label="N", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// 2,4-Dimethylphenyl group C1 [label="C", pos="-1.5,0.5!", fillcolor="#5F6368"]; C2 [label="C", pos="-2.5,1.5!", fillcolor="#5F6368"]; C3 [label="C", pos="-3.8,1.2!", fillcolor="#5F6368"]; C4 [label="C", pos="-4.1,-0.1!", fillcolor="#5F6368"]; C5 [label="C", pos="-3.1,-1.1!", fillcolor="#5F6368"]; C6 [label="C", pos="-1.8,-0.8!", fillcolor="#5F6368"]; Me1 [label="CH₃", pos="-2.2,2.8!", fillcolor="#EA4335"]; Me2 [label="CH₃", pos="-5.4,-0.4!", fillcolor="#EA4335"]; N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- Me1; C4 -- Me2;

// Phenyl group 1 C7 [label="C", pos="1.5,0.5!", fillcolor="#5F6368"]; C8 [label="C", pos="2.5,1.5!", fillcolor="#5F6368"]; C9 [label="C", pos="3.8,1.2!", fillcolor="#5F6368"]; C10 [label="C", pos="4.1,-0.1!", fillcolor="#5F6368"]; C11 [label="C", pos="3.1,-1.1!", fillcolor="#5F6368"]; C12 [label="C", pos="1.8,-0.8!", fillcolor="#5F6368"]; N -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Phenyl group 2 C13 [label="C", pos="0,-1.5!", fillcolor="#5F6368"]; C14 [label="C", pos="0.9,-2.5!", fillcolor="#5F6368"]; C15 [label="C", pos="0.5,-3.8!", fillcolor="#5F6368"]; C16 [label="C", pos="-0.8,-4.1!", fillcolor="#5F6368"]; C17 [label="C", pos="-1.8,-3.1!", fillcolor="#5F6368"]; C18 [label="C", pos="-1.4,-1.8!", fillcolor="#5F6368"]; N -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C13; }

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The properties of this compound are dictated by its large, hydrophobic, and sterically hindered structure. While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from closely related triarylamines and substituted anilines.

| Property | Predicted/Observed Value | Rationale & Scientific Context |

| Physical State | White to off-white crystalline solid | The high molecular weight and rigid, propeller-like structure favor a solid state at room temperature. Similar triarylamines are crystalline solids.[2] |

| Melting Point | > 100 °C (estimated) | The bulky, asymmetric structure may lead to less efficient crystal packing than planar molecules, but the high molecular weight ensures a relatively high melting point. For comparison, diphenylamine melts at 53-54 °C, but adding more aryl groups significantly increases this value. |

| Boiling Point | > 350 °C (estimated) | A high boiling point is expected due to the large molecular mass and van der Waals forces. Vacuum distillation would be required to prevent thermal decomposition. |

| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane, Chloroform). Insoluble in water. | The molecule is predominantly nonpolar and hydrophobic. It will readily dissolve in solvents with similar polarity. Its inability to form significant hydrogen bonds and large hydrocarbon structure preclude solubility in water. |

| Basicity (pKa) | Low (estimated pKa of conjugate acid ~1-3) | The lone pair on the nitrogen atom is extensively delocalized into the three aromatic rings, significantly reducing its availability to accept a proton. This makes it a very weak base, much weaker than aliphatic amines or even aniline itself. |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for confirming the identity, structure, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The asymmetry of the molecule results in a complex but interpretable spectrum.

-

¹H NMR: The proton spectrum will show distinct regions. The aromatic protons on the two unsubstituted phenyl rings will likely appear as complex multiplets between 7.0 and 7.4 ppm. The three protons on the substituted xylyl ring will appear as distinct signals, likely in the 6.8 to 7.2 ppm range. The two methyl groups (at the 2- and 4-positions) will appear as sharp singlets in the upfield region, typically between 2.1 and 2.5 ppm.

-

¹³C NMR: The carbon spectrum will show a number of signals in the aromatic region (120-150 ppm), corresponding to the inequivalent carbons of the three aryl rings. The carbons directly attached to the nitrogen will be downfield. The two methyl carbons will appear as sharp signals in the aliphatic region, typically around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups and bonding within the molecule.

-

Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretching: A series of sharp peaks will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A characteristic stretch for aromatic tertiary amines is expected in the 1360-1250 cm⁻¹ region. The exact position is influenced by the conjugation with the three phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) experiment, a strong molecular ion peak is expected at an m/z corresponding to the molecular weight (273.37). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₂₀H₁₉N).

-

Fragmentation: The primary fragmentation pathway would likely involve the loss of a methyl group ([M-15]⁺) or potentially one of the phenyl rings.

Experimental Protocols for Physicochemical Analysis

A systematic workflow is critical for the comprehensive characterization of a novel or synthesized compound like this compound.

Caption: Experimental workflow for physicochemical characterization.

Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible measurement of melting temperature and enthalpy of fusion.[4] It is superior to traditional capillary methods as it precisely controls the heating rate and quantifies the energy absorbed during the phase transition, which can also be used to assess purity via the Van't Hoff equation.[5]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature approximately 30 °C above the expected melting point.[5]

-

Hold for 1 minute to ensure complete melting.

-

Cool the sample back to 25 °C at 20 °C/min.

-

A second heating run is often performed to analyze the thermal history and confirm the transition.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the thermogram. The area under the peak corresponds to the heat of fusion.

Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of non-polar to moderately polar organic compounds.[6] It separates the target compound from impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. Coupling with a mass spectrometer (MS) provides definitive identification of the main peak and any impurities.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Further dilute to a working concentration of ~10 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The formic acid is crucial for good peak shape and compatibility with mass spectrometry.

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 70% A) and ramp to a high percentage of Mobile Phase B (e.g., 95% B) over 10-15 minutes. This ensures elution of the non-polar analyte while separating it from more polar or less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 254 nm, 280 nm) and a coupled Mass Spectrometer (ESI+ mode).

-

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should confirm the molecular weight of the target compound.

Safety, Handling, and Storage

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents. The compound may darken upon exposure to air and light, indicating potential oxidation.

-

Toxicity: Aromatic amines as a class can be toxic and should be handled with care. Many are suspected carcinogens or mutagens.

Conclusion

This compound is a sterically hindered triarylamine with significant potential in advanced materials and chemical synthesis. Its key physicochemical properties—a stable crystalline form, high thermal stability, hydrophobicity, and weak basicity—are a direct consequence of its unique three-dimensional molecular architecture. The robust analytical protocols detailed in this guide, including DSC, NMR, and HPLC-MS, provide a comprehensive framework for researchers to verify the identity, purity, and structure of this compound, ensuring data integrity for downstream applications in drug development and materials science.

References

-

Shukla, A. R., et al. (1986). Infrared and Raman spectra of 2,4-dimethylaniline. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 97-115. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dimethyl-aniline. Retrieved from [Link]

-

Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(1), 115-124. Available at: [Link]

-

Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

-

El-banna, M. M. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dimethyl-aniline - Optional[13C NMR]. Retrieved from [Link]

-

Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Request PDF from ResearchGate. Available at: [Link]

-

PubChem. (n.d.). N-(2,4-dinitrophenyl)-2,4-dimethylaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]

-

Gabbott, P. (2008). DSC Studies on Organic Melting Temperature Standards. Request PDF from ResearchGate. Available at: [Link]

-

SIELC Technologies. (2018). 2,4-Dimethylaniline. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2005). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 41(1). Available at: [Link]

-

Albayati, M. R., & Jones, C. A. (2012). Synthesis and Oxidation of Triarylamine Derivatives Bearing Hydrogen-Bonding Groups. Crystal Growth & Design, 12(10), 4869-4876. Available at: [Link]

-

ChemWhat. (n.d.). 2,5-dimethyl-N-phenylaniline. Retrieved from [Link]

-

Lanari, D., et al. (2025). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry. Available at: [Link]

-

ResearchGate. (2026). Waste-minimized access to diarylamines and triarylamines via Csp–N coupling under batch and flow conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from [Link]

-

Zhang, Q., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541. Available at: [Link]

-

University of Warsaw. (n.d.). Characterization techniques. Retrieved from [Link]

-

vibzz lab. (2021, September 29). Dimethylaniline : Synthesis [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)-. Retrieved from [Link]

-

Lumiray. (2023, May 12). N,N-Dimethylaniline, a molecule to dye for [Video]. YouTube. Retrieved from [Link]

-

Al-Masri, M., & El-Shafai, N. M. (2020). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials, 13(15), 3362. Available at: [Link]

-

Gautam, A. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses [PDF]. Slideshare. Retrieved from [Link]

-

ResearchGate. (n.d.). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, N,N-dimethyl-. Retrieved from [Link]

Sources

- 1. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 1228-80-4|this compound|BLD Pharm [bldpharm.com]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. scielo.br [scielo.br]

- 6. 2,4-Dimethylaniline | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2,4-Dimethyl-N,N-diphenylaniline: Molecular Structure, Properties, and Synthesis

Introduction

2,4-Dimethyl-N,N-diphenylaniline is a tertiary aromatic amine, a derivative of the triphenylamine core structure. In this molecule, the central nitrogen atom is bonded to two phenyl groups and one 2,4-dimethylphenyl group. Triphenylamine and its derivatives are a significant class of organic compounds renowned for their hole-transporting properties. This characteristic makes them pivotal in the development of organic electronics, including Organic Light Emitting Diodes (OLEDs), organic photovoltaics, and organic field-effect transistors[1][2]. The electronic properties of the triphenylamine core can be fine-tuned by introducing various substituents on the phenyl rings. The presence of electron-donating methyl groups on one of the phenyl rings in this compound is expected to influence its electronic and photophysical properties, making it a molecule of interest for researchers in materials science and drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a central nitrogen atom bonded to two unsubstituted phenyl rings and one phenyl ring substituted with two methyl groups at the 2 and 4 positions.

Molecular Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉N | |

| Molecular Weight | 273.37 g/mol | |

| IUPAC Name | This compound | N/A |

| CAS Number | 1228-80-4 | |

| SMILES | CC1=CC(C)=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Synthesis and Purification

The synthesis of this compound can be achieved through cross-coupling reactions that form a carbon-nitrogen bond. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation[3][4].

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine[3][5]. For the synthesis of this compound, this would involve the reaction of diphenylamine with 1-bromo-2,4-dimethylbenzene. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of this reaction[5].

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (palladium source), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add diphenylamine, 1-bromo-2,4-dimethylbenzene, and an anhydrous solvent (e.g., toluene).

-

Reaction Conditions: Heat the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis Workflow: Buchwald-Hartwig Amination

Caption: Electrophilic bromination reaction.

References

-

Schleper, P., et al. (2014). Substituted triphenylamines as building blocks for star shaped organic electronic materials. New Journal of Chemistry, 38(11), 5321-5329. [Link]

-

ResearchGate. (2014). Substituted triphenylamines as building blocks for star shaped organic electronic materials. [Link]

-

The Royal Society of Chemistry. Supplementary Data. [Link]

-

ResearchGate. (2016). Triphenylamine-based electroactive compounds: synthesis, properties and application to organic electronics. [Link]

-

PubChem. N-(2,4-dinitrophenyl)-2,4-dimethylaniline. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PubMed Central. (2021). Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes. [Link]

-

ACS Publications. (2022). Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

-

SpectraBase. 2,4-Dimethyl-aniline - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 2,4-Dimethyl-aniline. [Link]

-

ACS Publications. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]

-

Dalton Transactions. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]

-

YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

SIELC Technologies. (2018). 2,4-Dimethylaniline. [Link]

-

Organic Chemistry Portal. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]

-

University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

PubChem. 2,4-Dimethylaniline. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

ResearchGate. (2021). The synthetic route of N, N-Dimethylaniline. [Link]

-

Wikipedia. N,N-Dimethylphenylenediamine. [Link]

-

Slideshare. (2023). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. [Link]

-

ResearchGate. (2010). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility of 2,4-Dimethyl-N,N-diphenylaniline in Organic Solvents

Abstract

Introduction to 2,4-Dimethyl-N,N-diphenylaniline

This compound is an aromatic amine derivative with a complex molecular structure. It features a central nitrogen atom bonded to two phenyl groups and one 2,4-dimethylphenyl group. This substitution pattern results in a sterically hindered, non-planar molecule with significant nonpolar character.

Molecular Structure:

-

Formula: C₂₀H₁₉N

-

Key Features:

-

Tertiary amine functionality.

-

Three aromatic rings, contributing to a large hydrophobic surface area.

-

Two methyl groups on one phenyl ring, further increasing lipophilicity.

-

Significant steric hindrance around the nitrogen atom.

-

Understanding the solubility of this compound is critical for a range of applications, including organic synthesis, where it may act as a reactant or building block; in materials science as a potential component in polymers or dyes; and in drug development, where solubility is a key determinant of a compound's bioavailability and formulation feasibility.

Physicochemical Principles and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[1][2]

Analysis of this compound:

-

Polarity: The molecule is predominantly nonpolar. The three aromatic rings and two methyl groups create a large, lipophilic (hydrophobic) structure. While the C-N bonds introduce a degree of polarity, the molecule's overall symmetry and the shielding of the nitrogen's lone pair of electrons by the bulky phenyl and dimethylphenyl groups diminish its ability to interact strongly with polar solvent molecules.

-

Hydrogen Bonding: As a tertiary amine, this compound lacks a hydrogen atom on the nitrogen and therefore cannot act as a hydrogen bond donor. It can theoretically act as a hydrogen bond acceptor via its nitrogen lone pair, but this is severely sterically hindered. Consequently, its interaction with protic solvents (e.g., water, alcohols) will be very weak.

Predicted Solubility Profile:

Based on these structural characteristics, the following solubility profile is predicted:

-

High Solubility: In nonpolar aromatic solvents (e.g., toluene, benzene, xylene) and other nonpolar solvents (e.g., hexane, diethyl ether) where van der Waals forces will be the dominant intermolecular interaction.

-

Moderate to Good Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform).

-

Low to Very Low Solubility: In polar aprotic solvents (e.g., DMSO, DMF, acetone). While these solvents are polar, the large nonpolar structure of the solute will limit miscibility.

-

Negligible Solubility: In polar protic solvents, particularly water. The energy required to disrupt the strong hydrogen-bonding network of water for the solute to dissolve is not compensated by favorable solute-solvent interactions.[3]

This profile is consistent with the behavior of structurally similar compounds like diphenylamine, which is highly soluble in organic solvents such as ether and benzene but has very low solubility in water.[4][5][6]

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise, quantitative solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely recognized and reliable technique for determining the solubility of compounds.[1] This protocol is adapted from the principles outlined in OECD Guideline 105 for Water Solubility but is applied here for organic solvents.[7][8][9][10]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure complete equilibrium.[1] A preliminary test can help determine the necessary time.[7][11]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

For finely suspended particles, centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions.

-

Analyze the diluted sample under the same conditions and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Workflow and Data Visualization

The experimental workflow for solubility determination is a sequential process requiring careful execution at each stage to ensure accuracy.

Diagram of the Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation:

Quantitative results should be compiled into a clear, tabular format for easy comparison across different solvents and temperatures.

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) |

| Toluene | Nonpolar Aromatic | 25 | [Experimental Value] |

| Hexane | Nonpolar Aliphatic | 25 | [Experimental Value] |

| Dichloromethane | Polar Aprotic | 25 | [Experimental Value] |

| Acetone | Polar Aprotic | 25 | [Experimental Value] |

| Ethanol | Polar Protic | 25 | [Experimental Value] |

| Water | Polar Protic | 25 | [Experimental Value] |

Conclusion

While specific published solubility data for this compound is scarce, a robust prediction of its behavior can be made based on its molecular structure. The compound is expected to be highly soluble in nonpolar and weakly polar organic solvents and poorly soluble in highly polar and protic solvents like water. For precise and reliable data, the standardized shake-flask method detailed in this guide provides a validated protocol for in-house determination. This foundational data is indispensable for the effective design of synthetic routes, formulation strategies, and toxicological assessments.

References

-

Chemistry For Everyone. (n.d.). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Diphenylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Diphenylamine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Diphenylamine. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). DIPHENYLAMINE. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.ws [chem.ws]

- 3. manavchem.com [manavchem.com]

- 4. Diphenylamine - Wikipedia [en.wikipedia.org]

- 5. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. search.library.doc.gov [search.library.doc.gov]

An In-depth Technical Guide to the Synthesis of Substituted N,N-Diphenylanilines

Introduction: The Enduring Significance of N,N-Diphenylanilines

Substituted N,N-diphenylanilines, also known as triarylamines, are a cornerstone of modern organic chemistry. Their unique electronic and photophysical properties have established them as indispensable components in a vast array of applications, from pharmaceuticals and agrochemicals to advanced functional materials.[1] In the realm of materials science, their electron-rich nature and high hole mobility make them exceptional hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[2][3][4] The ability to precisely tune their electronic properties through the introduction of various substituents on the aromatic rings allows for the rational design of molecules with tailored functionalities.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the principal synthetic pathways to substituted N,N-diphenylanilines, with a focus on the underlying mechanistic principles, practical experimental protocols, and field-proven insights to aid in methodological selection and troubleshooting. We will delve into the three most prominent methods: the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation, and the thermal Chapman rearrangement.

I. The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines since its development in the mid-1990s.[5][6] This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen (C-N) bonds between aryl halides or pseudohalides and amines with remarkable efficiency and broad functional group tolerance.[7][8]

A. The Catalytic Cycle: A Dance of Palladium Oxidation States

The mechanism of the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[9][10] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The final and crucial step is the reductive elimination of the desired N,N-diphenylaniline from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands is critical to facilitate both the oxidative addition and reductive elimination steps.[11]

B. Experimental Protocol: Synthesis of 4-Methoxy-N,N-diphenylaniline

This protocol details the synthesis of a common electron-rich triarylamine, often used as a building block for hole-transporting materials.

Materials:

-

4-Iodoanisole (1.0 mmol, 234 mg)

-

Diphenylamine (1.2 mmol, 203 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Anhydrous toluene (5 mL)

Procedure:

-

Reaction Setup: In a glovebox, a dry Schlenk tube is charged with palladium(II) acetate, XPhos, and sodium tert-butoxide.

-

Reagent Addition: 4-Iodoanisole and diphenylamine are added to the Schlenk tube, followed by anhydrous toluene.

-

Inert Atmosphere: The tube is sealed, removed from the glovebox, and connected to a Schlenk line. The atmosphere is evacuated and backfilled with argon three times.

-

Reaction: The reaction mixture is heated to 100 °C in a preheated oil bath with vigorous stirring for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is then washed with water (2 x 15 mL) and brine (15 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxy-N,N-diphenylaniline as a white solid.

C. Substrate Scope and Functional Group Tolerance

A significant advantage of the Buchwald-Hartwig amination is its broad substrate scope.[7] The reaction is compatible with a wide range of functional groups on both the aryl halide and the amine, including ethers, esters, ketones, nitriles, and amides.[12] This tolerance obviates the need for many protecting group manipulations that are often required in other synthetic methods.[7]

However, certain functional groups can be problematic. For instance, substrates with acidic protons, such as phenols and primary amides, may require the use of a stronger base or protection of the acidic group.[13] Sterically hindered substrates, particularly those with ortho-substituents on the aryl halide or bulky amines, can present challenges, often requiring more specialized ligands and longer reaction times.[11] Aryl chlorides are generally less reactive than bromides and iodides, and their successful coupling often necessitates the use of more electron-rich and bulky phosphine ligands.[13]

D. Field-Proven Insights and Troubleshooting

-

Catalyst and Ligand Selection: The choice of ligand is paramount for a successful reaction. For electron-rich aryl halides, ligands like XPhos and SPhos are often effective. For more challenging substrates, such as aryl chlorides or sterically hindered amines, more specialized ligands like BrettPhos or RuPhos may be necessary.[14]

-

Base Sensitivity: The strong bases used in the Buchwald-Hartwig amination, such as sodium tert-butoxide, can be incompatible with base-sensitive functional groups. In such cases, weaker bases like cesium carbonate or potassium phosphate can be employed, although this may require higher reaction temperatures and longer reaction times.

-

Dehalogenation: A common side reaction is the dehalogenation of the aryl halide, which leads to the formation of an arene byproduct. This can often be minimized by carefully controlling the reaction temperature and using the appropriate ligand-to-palladium ratio.

-

Troubleshooting Poor Yields: If a reaction is giving low yields, consider the following:

-

Catalyst activity: Ensure the palladium precursor and ligand are of high purity and have been stored under an inert atmosphere.

-

Solvent purity: Use anhydrous and deoxygenated solvents.

-

Base quality: Use a freshly opened bottle of base, as alkoxides can degrade upon exposure to air and moisture.

-

Ligand screening: If one ligand is not effective, screen a panel of different phosphine ligands to identify the optimal one for your specific substrate combination.[13]

-

II. The Classic Approach: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation, first reported in 1903, is the classical method for the formation of C-N bonds to synthesize diarylamines.[8][10] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[15][16]

A. The Catalytic Cycle: The Role of Copper(I) and Copper(III)

The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[11][14][17]

-

Amine Coordination and Deprotonation: The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by deprotonation by a base to form a copper amide intermediate.

-

Oxidative Addition: Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species.

-

Reductive Elimination: Finally, reductive elimination from the Cu(III) complex affords the diarylamine product and regenerates the active Cu(I) catalyst.

B. Experimental Protocol: Synthesis of N,N-Diphenyl-4-nitroaniline

This protocol describes the synthesis of an electron-deficient triarylamine using a modern, ligand-accelerated Ullmann condensation.

Materials:

-

1-Iodo-4-nitrobenzene (1.0 mmol, 249 mg)

-

Diphenylamine (1.2 mmol, 203 mg)

-

Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

-

L-Proline (0.2 mmol, 23 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with copper(I) iodide, L-proline, and potassium carbonate.

-

Reagent Addition: 1-Iodo-4-nitrobenzene and diphenylamine are added, followed by anhydrous DMSO.

-

Inert Atmosphere: The flask is fitted with a reflux condenser and the system is purged with argon.

-

Reaction: The reaction mixture is heated to 90 °C with vigorous stirring for 24 hours. Reaction progress is monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water (25 mL) and extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to yield N,N-diphenyl-4-nitroaniline as a yellow solid.

C. Substrate Scope and Functional Group Tolerance

The classical Ullmann condensation is typically most effective for electron-poor aryl halides.[10] The presence of electron-withdrawing groups on the aryl halide accelerates the reaction.[10] Modern ligand-accelerated protocols have expanded the substrate scope to include electron-neutral and even some electron-rich aryl halides.[18] However, the reaction is generally less tolerant of a wide range of functional groups compared to the Buchwald-Hartwig amination. Protic functional groups can interfere with the reaction, and base-sensitive groups may not be compatible with the reaction conditions.

D. Field-Proven Insights and Troubleshooting

-

Ligand Choice: The use of ligands is crucial for achieving reasonable reaction times and temperatures in modern Ullmann condensations. Simple and inexpensive ligands such as amino acids (e.g., L-proline) and diamines (e.g., N,N'-dimethylethylenediamine) have proven to be highly effective.[3]

-

Side Reactions: A common side reaction is the homocoupling of the aryl halide to form a biaryl byproduct. This can be minimized by carefully controlling the reaction temperature and using the appropriate catalyst and ligand system.

-

Solvent Choice: High-boiling polar aprotic solvents such as DMF, NMP, and DMSO are typically used in Ullmann condensations to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[10]

-

Safety Considerations: Traditional Ullmann reactions often require very high temperatures (up to 220 °C), which can pose a significant safety hazard. The use of modern, ligand-accelerated protocols allows for much milder and safer reaction conditions.

III. A Classic Transformation: The Chapman Rearrangement

The Chapman rearrangement is a thermal intramolecular reaction that converts an aryl N-arylbenzimidate to an N-aroyldiphenylamine.[1][19] Subsequent hydrolysis of the amide yields the corresponding N,N-diphenylaniline. This method provides a useful alternative for the synthesis of diarylamines that may be difficult to access through other routes.[20]

A. The Mechanism: An Intramolecular 1,3-Aryl Shift

The Chapman rearrangement proceeds through an intramolecular nucleophilic aromatic substitution.[21] The reaction involves a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom via a four-membered cyclic transition state.[22]

B. Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)-N-phenylbenzamide

This protocol describes the thermal rearrangement step of the Chapman rearrangement. The initial imidate can be prepared from the corresponding N-arylbenzamide.[21]

Materials:

-

Aryl N-(4-methoxyphenyl)benzimidate (1.0 mmol)

-

Tetraethylene glycol dimethyl ether (tetraglyme) (5 mL)

Procedure:

-

Reaction Setup: A solution of the aryl N-(4-methoxyphenyl)benzimidate in tetraglyme is placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The solution is heated to 200-250 °C for several hours. The progress of the rearrangement is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration.

-

Purification: The crude N-(4-methoxyphenyl)-N-phenylbenzamide is purified by recrystallization from a suitable solvent such as ethanol.

-

Hydrolysis (Optional): The purified amide can be hydrolyzed to the corresponding N,N-diphenylaniline by heating with an aqueous acid or base.

C. Substrate Scope and Limitations

The Chapman rearrangement is generally applicable to a range of substituted aryl N-arylbenzimidates. Electron-withdrawing groups on the migrating aryl group tend to facilitate the rearrangement, while electron-donating groups can have the opposite effect.[21] A significant limitation of this method is the high temperatures required for the rearrangement, which can limit its compatibility with sensitive functional groups.

D. Field-Proven Insights and Safety Considerations

-

Solvent Choice: High-boiling, polar aprotic solvents like tetraglyme are often used to achieve the high temperatures necessary for the rearrangement.[21]

-

Safety: The high temperatures required for the Chapman rearrangement necessitate careful experimental setup and monitoring to avoid thermal decomposition and potential hazards. It is crucial to perform the reaction in a well-ventilated fume hood and to use appropriate personal protective equipment.[23][24]

IV. Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for a particular substituted N,N-diphenylaniline depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost. The following tables provide a comparative overview of the three main synthetic pathways.

Table 1: General Comparison of Synthesis Pathways

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Chapman Rearrangement |

| Catalyst | Palladium | Copper | None (Thermal) |

| Typical Ligands | Bulky, electron-rich phosphines | Simple diamines, amino acids | N/A |

| Reaction Temperature | Milder (often 25-120°C) | High (often >150-220°C for traditional methods) | Very High (200-250°C) |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu) | Strong inorganic bases (e.g., K₂CO₃) | N/A (hydrolysis step requires acid/base) |

| Substrate Scope | Broad, including electron-rich and -neutral aryl halides | Traditionally favored for electron-poor aryl halides | Dependent on imidate stability |

| Functional Group Tolerance | High | Moderate | Low |

| Cost | Higher (precious metal catalyst and specialized ligands) | Lower (abundant copper catalyst) | Varies with starting material synthesis |

Table 2: Substrate Scope and Yield Comparison (Illustrative Examples)

| Product | Starting Materials | Method | Conditions | Yield (%) | Reference |

| 4-Methoxy-N,N-diphenylaniline | 4-Iodoanisole, Diphenylamine | Buchwald-Hartwig | Pd(OAc)₂, XPhos, NaOtBu, Toluene, 100°C | >95 | [25] |

| N,N-Diphenyl-4-nitroaniline | 1-Iodo-4-nitrobenzene, Diphenylamine | Ullmann | CuI, L-Proline, K₂CO₃, DMSO, 90°C | ~90 | [23] |

| N,N-Diphenylaniline | Aryl N-phenylbenzimidate | Chapman | Tetraglyme, 220°C | ~85 | [21] |

| 2-Chloro-N-phenylaniline | 1-Bromo-2-chlorobenzene, Aniline | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 92 | [6] |

| Di(p-tolyl)amine | 4-Iodotoluene, 4-Toluidine | Ullmann | CuI, N,N'-dimethylethylenediamine, Dioxane, 110°C | 85 | [11] |

V. Conclusion

The synthesis of substituted N,N-diphenylanilines is a mature field with several powerful and versatile methodologies at the disposal of the modern chemist. The Buchwald-Hartwig amination stands out for its broad substrate scope and high functional group tolerance, making it the go-to method for many applications, particularly in the synthesis of complex molecules. The Ullmann condensation, especially in its modern, ligand-accelerated form, offers a cost-effective alternative, particularly for electron-poor substrates and large-scale industrial processes. The Chapman rearrangement, while requiring harsh conditions, provides a unique pathway for the synthesis of specific diarylamine structures.

By understanding the mechanistic underpinnings, practical protocols, and inherent limitations of each method, researchers can make informed decisions to efficiently and effectively synthesize the desired substituted N,N-diphenylaniline targets for their specific applications in drug discovery, materials science, and beyond.

VI. References

-

Buchwald–Hartwig amination. In: Wikipedia [Internet]. 2023. Available from: [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry [Internet]. Reddit. 2018. Available from: [Link]

-

Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. 2022. Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. Available from: [Link]

-

Chapman Rearrangement. Available from: [Link]

-

General procedure for preparing the Chapman rearrangement reactants. ResearchGate. Available from: [Link]

-

Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. ResearchGate. Available from: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

-

Cu(I)/Cu(III) catalytic cycle involved in Ullmann-type cross-coupling reactions. R Discovery. 2014. Available from: [Link]

-

The Chapman Rearrangement. Organic Reactions. Available from: [Link]

-

Ullmann condensation. In: Wikipedia [Internet]. 2023. Available from: [Link]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. 2014. Available from: [Link]

-

Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. ScienceDirect. Available from: [Link]

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Available from: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. 2021. Available from: [Link]

-

The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews (RSC Publishing). 2022. Available from: [Link]

-

Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions. Green Chemistry (RSC Publishing). 2025. Available from: [Link]

-

Dive into the Chapman Rearrangement: Chemistry Unleashed! YouTube. 2020. Available from: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. 2012. Available from: [Link]

-

Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. Available from: [Link]

-

CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. Available from: [Link]

-

The Chapman rearrangement in a continuous-flow microreactor. ResearchGate. 2019. Available from: [Link]

-

Please advise me on the reactions and safety of working with azides in Curtius rearrangement? ResearchGate. 2021. Available from: [Link]

-

Research and Laboratory Safety. Chapman University. Available from: [Link]

-

The synthesis of di- and tri-arylamines through halogen displacement by base-activated arylamines: comparison with the Ullmann condensation. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

-

Ullmann reaction. L.S.College, Muzaffarpur. 2020. Available from: [Link]

-

Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. PMC. 2018. Available from: [Link]

-

Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. Available from: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. 2025. Available from: [Link]

-

Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals. 2021. Available from: [Link]

-

Synthesis of dihydroquinazolines from 2-aminobenzylamine: N³-aryl derivatives with electron-withdrawing groups. ResearchGate. 2025. Available from: [Link]

-

Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. 2025. Available from: [Link]

-

Synthesis of 3-Sulfenyl- and 3-Selenylindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Alkynes, Followed by n-Bu4NI-Induced Electrophilic Cyclization. PMC. Available from: [Link]

-

Derivatives of Dodecylthio Perylene Diimides: Synthesis, Characterization, and Comparison of Electrochemical and Optical Properties. Available from: [Link]

-

Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. NIH. 2022. Available from: [Link]

-

Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. PMC. 2023. Available from: [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Synthesis of 3-Sulfenyl- and 3-Selenylindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Alkynes, Followed by n-Bu4NI-Induced Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Diphenylthieno[3,4-b]pyrazines as Hole-Transporting Materials for Stable, High-Performance Perovskite Solar Cells (Journal Article) | OSTI.GOV [osti.gov]

- 7. Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines [pubmed.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 17. Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines – The Buchwald Research Group [chemistry-buchwald.mit.edu]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chapman Rearrangement (Chapter 24) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. chapman.edu [chapman.edu]

- 24. Research and Laboratory Safety | Chapman University [chapman.edu]

- 25. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]

An In-Depth Technical Guide on Potential Research Areas for 2,4-Dimethyl-N,N-diphenylaniline

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To illuminate and detail promising, yet underexplored, research avenues for 2,4-Dimethyl-N,N-diphenylaniline, providing a robust technical framework for future investigations.

Executive Summary

This compound is a tertiary aromatic amine with a unique substitution pattern that suggests significant potential in materials science and medicinal chemistry. As a derivative of triphenylamine (TPA), it belongs to a class of molecules renowned for their high hole mobility and thermal stability.[1][2] However, dedicated research into this specific compound is sparse. This guide provides a comprehensive exploration of its latent potential, outlining novel synthetic functionalizations and applications. We will delve into its prospective role as a high-performance hole-transporting material (HTM) in perovskite solar cells (PSCs), its utility as a scaffold for developing novel kinase inhibitors, and detailed, actionable experimental protocols to validate these hypotheses.

Foundational Analysis: Properties and Synthesis

Core Molecular Attributes

This compound possesses a non-planar, propeller-like structure inherent to TPAs, which is crucial for forming stable amorphous films—a desirable trait in organic electronics.[2] The two methyl groups on one phenyl ring are electron-donating, which can be expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level compared to unsubstituted TPA. This electronic modulation is a key parameter for tuning the performance of organic semiconductor devices.

Table 1: Predicted and Known Physicochemical Properties

| Property | Value/Prediction | Significance in Proposed Research |

| Molecular Formula | C16H19N | Foundational for all stoichiometric calculations.[3] |

| Molecular Weight | 225.33 g/mol | Essential for accurate reagent measurement.[3] |

| Appearance | - | Often a liquid or low-melting solid. |

| Solubility | High in common organic solvents | Facilitates solution-based processing for device fabrication. |

| Predicted HOMO Level | ~ -5.2 eV | Potentially excellent alignment with perovskite valence bands for efficient hole extraction. |

Synthesis and Functionalization Potential

The synthesis of N,N-dialkylanilines is well-established, often involving the alkylation of anilines with agents like methanol or dimethyl carbonate.[4][5] For this compound, a likely synthetic route would be the Buchwald-Hartwig amination between 2,4-dimethylaniline and iodobenzene, or a similar cross-coupling reaction.

The true potential lies in its functionalization. The aniline framework is reactive towards electrophiles, and the dimethyl-substituted ring offers specific sites for further chemical modification, opening pathways to novel derivatives.[4]

Research Avenue 1: Advanced Hole-Transporting Materials in Perovskite Solar Cells

The development of efficient and stable PSCs is a major goal in renewable energy research.[1][2] The hole-transporting material (HTM) is a critical component that significantly influences device performance and longevity.[6][7] TPA derivatives are among the most promising classes of HTMs due to their excellent charge transport capabilities.[8]

Rationale for Investigation

The ideal HTM should possess:

-

High Hole Mobility: To efficiently extract and transport holes from the perovskite layer.[2]

-

Suitable HOMO Energy Level: For optimal energetic alignment with the perovskite layer, minimizing energy loss.[1]

-

Good Film-Forming Properties: To create a uniform, pinhole-free layer.[8]

-

Thermal and Chemical Stability: To ensure long-term device stability.[1]

This compound is a compelling candidate because the methyl groups can enhance solubility and promote the formation of amorphous films, which can improve device stability and reproducibility.

Experimental Workflow: From Material to Device

The following workflow outlines the necessary steps to evaluate this compound as a novel HTM.

Caption: Experimental workflow for evaluating a novel HTM in PSCs.

Detailed Protocol: Cyclic Voltammetry for HOMO Level Estimation

Objective: To experimentally determine the oxidation potential of this compound and estimate its HOMO energy level.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte

-

Ferrocene (as an internal standard)

-

Working electrode (e.g., glassy carbon), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/AgCl)

Procedure:

-

Prepare a 0.1 M solution of TBAPF6 in anhydrous DCM.

-

Dissolve a small amount of this compound (to a final concentration of ~1 mM) in the electrolyte solution.

-

Assemble the three-electrode electrochemical cell.

-

Run a cyclic voltammogram, scanning to a sufficiently positive potential to observe the first oxidation peak.

-

Add a small amount of ferrocene to the solution and record a second voltammogram.

-

Determine the onset oxidation potential (Eox) of the compound relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

-

Calculate the HOMO energy level using the empirical formula: HOMO = -e(Eox vs Fc/Fc+ + 4.8) eV.

Research Avenue 2: Scaffolding for Medicinal Chemistry

The diphenylamine moiety is present in several biologically active compounds. The lipophilicity and conformational flexibility of this compound make it an intriguing starting point for fragment-based drug discovery, particularly in the area of kinase inhibitors and antibacterial agents.[9]

Rationale for Investigation

The core structure of this compound can be envisioned as a hydrophobic scaffold that can be functionalized to interact with specific biological targets. For instance, the introduction of hydrogen bond donors and acceptors through targeted synthesis could transform this molecule into a potent enzyme inhibitor. The synthesis of new thiazolidine-2,4-dione-based hybrids has shown promise in developing new antibacterial agents.[9]

Proposed Synthetic Pathway for Bioactive Derivatives

A key strategy is the introduction of functional groups that can participate in directed interactions with protein residues. One such approach is the synthesis of thiosemicarbazone derivatives, which are known to have a wide range of biological activities.[10]

Caption: Proposed synthetic route to thiosemicarbazone derivatives.

Protocol: Synthesis of a Functionalized Thiazolidinone Derivative

Objective: To synthesize a novel thiazolidinone derivative from a this compound precursor for biological screening.

Step 1: Synthesis of an Aldehyde Precursor

-

Protect the nitrogen of this compound if necessary.

-

Perform a Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide to introduce a formyl group onto one of the unsubstituted phenyl rings.

-

Deprotect the nitrogen to yield the aldehyde precursor.

Step 2: Knoevenagel Condensation

-